5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
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Overview
Description
5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-fluoroaniline under acidic conditions to form the desired amide linkage. The final step involves the cyclization of the intermediate to form the furan ring, which can be achieved using a variety of cyclization agents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acetic acid.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction: 5-(4-chloro-2-aminophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and fluoro groups can enhance binding affinity and specificity towards biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the furan ring might facilitate binding through π-π interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-chloro-2-nitrophenyl)-N-(4-methylphenyl)-2-methylfuran-3-carboxamide: Similar structure but with a methyl group instead of a fluoro group.
5-(4-chloro-2-nitrophenyl)-N-(4-bromophenyl)-2-methylfuran-3-carboxamide: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c1-10-15(18(23)21-13-5-3-12(20)4-6-13)9-17(26-10)14-7-2-11(19)8-16(14)22(24)25/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJHAVVIEGDHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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